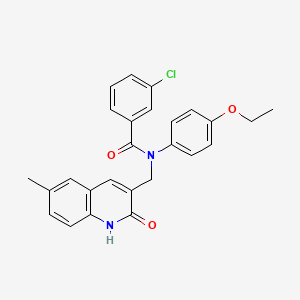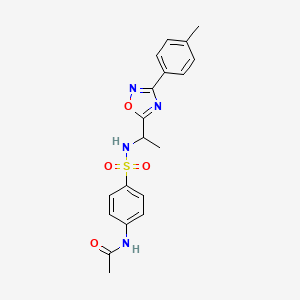
N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide, also known as TAK-915, is a novel small molecule that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease.
Mecanismo De Acción
N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide works by targeting the alpha7 nicotinic acetylcholine receptor (α7nAChR), a receptor that is involved in cognitive function. This compound binds to this receptor and enhances its activity, leading to improved cognitive function. The exact mechanism of action is still under investigation, but it is believed that this compound may also modulate other neurotransmitter systems that are involved in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, meaning that it is well absorbed and distributed in the body. It also has a good safety profile, with no significant adverse effects reported in preclinical studies. This compound has been shown to improve memory and cognitive function in animal models of Alzheimer's disease, as well as in healthy animals. It has also been shown to enhance synaptic plasticity, a process that is critical for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is its specificity for the α7nAChR receptor, which makes it a promising candidate for treating cognitive disorders. However, one limitation is that it has only been studied in preclinical models, and its efficacy and safety in humans are still unknown. Additionally, the complex synthesis method and the limited availability of the compound may make it difficult to study in some laboratory settings.
Direcciones Futuras
There are several future directions for the study of N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide. One direction is to further investigate its mechanism of action and its effects on other neurotransmitter systems. Another direction is to study its efficacy and safety in humans, which may involve clinical trials. Additionally, this compound may be studied in combination with other drugs for the treatment of cognitive disorders. Finally, the synthesis method of this compound may be optimized to improve its availability and scalability for laboratory studies.
Métodos De Síntesis
The synthesis of N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide involves several steps, including the preparation of the starting materials, the formation of the oxadiazole ring, and the coupling of the sulfonamide and amide groups. The process is complex and requires expertise in organic chemistry. The final product is obtained as a white powder and is characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been extensively studied in preclinical models for its potential use in treating cognitive disorders. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease, as well as in healthy animals. This compound has also been shown to enhance synaptic plasticity, a process that is critical for learning and memory.
Propiedades
IUPAC Name |
N-[4-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-12-4-6-15(7-5-12)18-21-19(27-22-18)13(2)23-28(25,26)17-10-8-16(9-11-17)20-14(3)24/h4-11,13,23H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHBEVKEWNTFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

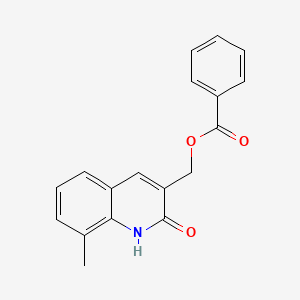
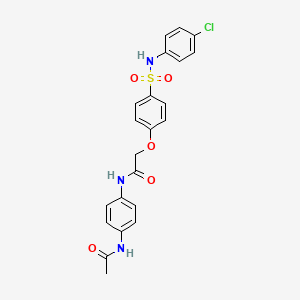



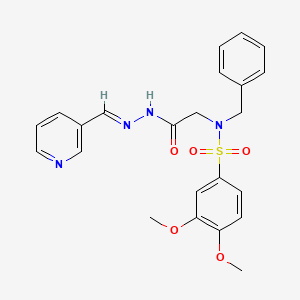
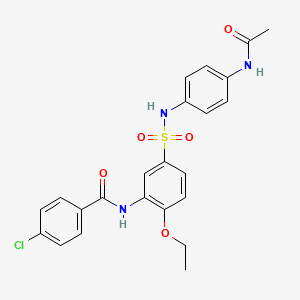
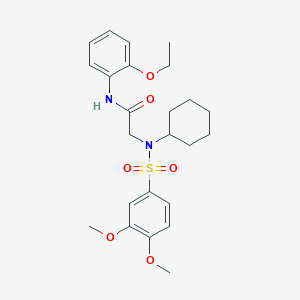

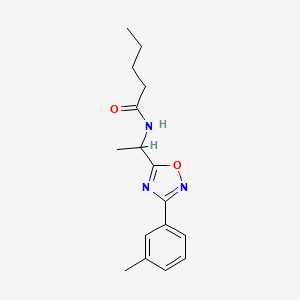
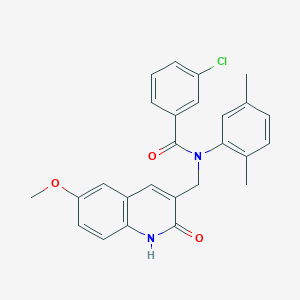
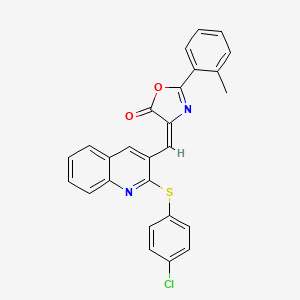
![3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7715543.png)
